Target Identity: Confirmed Xanthine Dehydrogenase/Oxidase Inhibition vs. Multi-Kinase Ambiguity
This compound is explicitly annotated in the Therapeutic Target Database as a xanthine dehydrogenase/oxidase (XDH) inhibitor, distinct from structurally similar 9-methyl-6-piperidinyl-purines that appear in kinase-focused patent families (e.g., PI3Kδ, CDK, or NSD2 inhibitors) [1]. While many purine analogs with piperidine linkers at C6 are profiled against the kinome, the TTD record for this compound specifies XDH as the sole molecular target, placing it within the hyperuricemia/gout therapeutic area rather than oncology [2]. The comparator baseline is the broader class of 9-methyl-6-piperidinyl-purines that lack defined XO activity and are instead annotated as kinase inhibitors, introducing ambiguity in biological application.
| Evidence Dimension | Annotated primary molecular target |
|---|---|
| Target Compound Data | Xanthine dehydrogenase/oxidase (XDH) – inhibitor (single annotated target, TTD D0N0MV) |
| Comparator Or Baseline | Structurally analogous 9-methyl-6-piperidinyl-purines annotated as PI3Kδ, CDK, or NSD2 inhibitors (multiple kinase targets, divergent therapeutic indications) |
| Quantified Difference | Qualitative: single-target (XDH) annotation vs. multi-kinase annotation; no shared kinase activity data available for direct potency comparison |
| Conditions | TTD database annotation; literature-curated target assignment from patent review PMID: 27841045 |
Why This Matters
For procurement decisions in hyperuricemia/gout research, a compound with a curated XDH inhibitor annotation eliminates the confounding polypharmacology of kinase-inhibiting purine analogs, reducing off-target experimental noise.
- [1] Therapeutic Target Database (TTD). Drug ID: D0N0MV. Drug Name: Fused heterocyclic compound 8. Target: Xanthine dehydrogenase/oxidase (XDH). Company: Kissei Pharmaceutical Co. Ltd. View Source
- [2] Ojha R, Singh J, Ojha A, Singh H, Sharma S, Nepali K. An updated patent review: xanthine oxidase inhibitors for the treatment of hyperuricemia and gout (2011-2015). Expert Opin Ther Pat. 2017 Mar;27(3):311-345. PMID: 27841045. View Source
